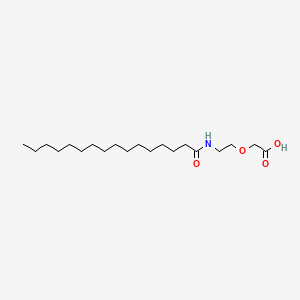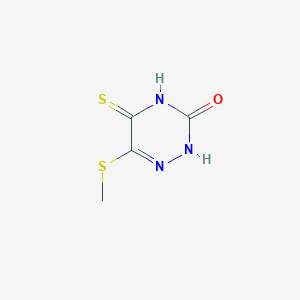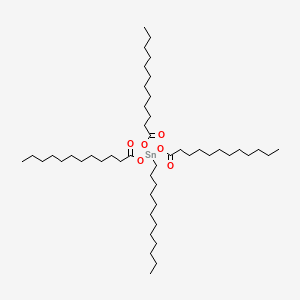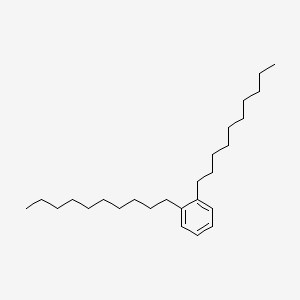
Didecylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Didecylbenzene is an organic compound with the chemical formula C24H42. It consists of a benzene ring substituted with two decyl groups. This compound is part of the alkylbenzene family, which is known for its applications in various industrial processes, particularly in the production of surfactants and detergents.
準備方法
Synthetic Routes and Reaction Conditions
Didecylbenzene can be synthesized through the alkylation of benzene with decene in the presence of a catalyst. The reaction typically involves the use of a Friedel-Crafts alkylation process, where benzene reacts with decene in the presence of an acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require a controlled temperature to ensure the desired product is obtained with high yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of more advanced catalytic processes to improve efficiency and reduce by-products. One common method is the use of solid acid catalysts, which offer better selectivity and longer catalyst life compared to traditional liquid acid catalysts. The Detal process, which employs zeolite-based catalysts, is widely used in the production of linear alkylbenzenes, including this compound .
化学反応の分析
Types of Reactions
Didecylbenzene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound sulfonic acid, a key intermediate in the production of surfactants.
Reduction: Reduction reactions can be used to modify the alkyl chains, although this is less common.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sulfuric acid (H2SO4) and oleum.
Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., chlorine) and nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions include this compound sulfonic acid and various substituted didecylbenzenes, depending on the specific reagents and conditions used.
科学的研究の応用
Didecylbenzene has a wide range of applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of surfactants and detergents.
Biology: this compound derivatives are studied for their potential use in biological systems, particularly in the development of antimicrobial agents.
Medicine: Research is ongoing into the use of this compound derivatives in drug delivery systems and as potential therapeutic agents.
Industry: This compound is used in the production of lubricants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of didecylbenzene and its derivatives often involves interactions with cell membranes and proteins. The long alkyl chains can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. In the case of surfactants, the sulfonic acid group enhances the compound’s ability to reduce surface tension, making it effective in cleaning and emulsifying applications .
類似化合物との比較
Similar Compounds
Dodecylbenzene: Similar in structure but with a single dodecyl group.
Tetradecylbenzene: Contains a tetradecyl group instead of decyl groups.
Hexadecylbenzene: Features a hexadecyl group.
Uniqueness
Didecylbenzene is unique due to its dual decyl groups, which provide distinct physical and chemical properties compared to its analogs. This structural feature enhances its effectiveness in applications requiring strong hydrophobic interactions and surface activity .
特性
CAS番号 |
33377-22-9 |
|---|---|
分子式 |
C26H46 |
分子量 |
358.6 g/mol |
IUPAC名 |
1,2-didecylbenzene |
InChI |
InChI=1S/C26H46/c1-3-5-7-9-11-13-15-17-21-25-23-19-20-24-26(25)22-18-16-14-12-10-8-6-4-2/h19-20,23-24H,3-18,21-22H2,1-2H3 |
InChIキー |
FVEVOEHPSHPIOH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC1=CC=CC=C1CCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



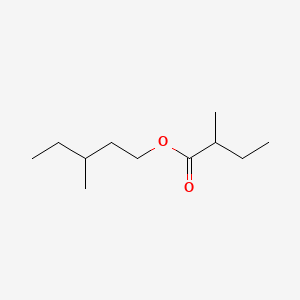
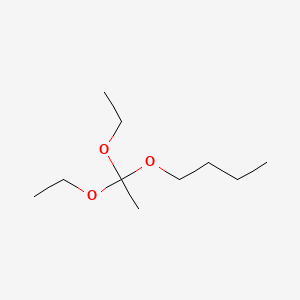

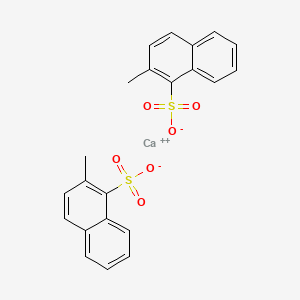
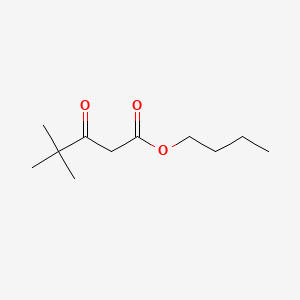

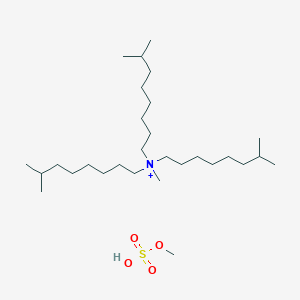
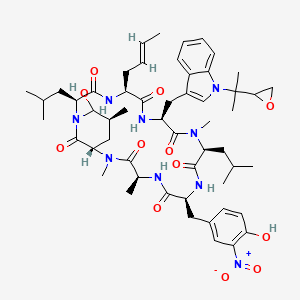

![3-[2-(Methylamino)ethyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176045.png)
